molecular formula C14H6Cl3NO3S2 B13021798 (6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(3,4-dichlorophenyl)methanone

(6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(3,4-dichlorophenyl)methanone

Cat. No.: B13021798
M. Wt: 406.7 g/mol
InChI Key: BLWVFDOGVHTGIX-UHFFFAOYSA-N
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Description

The compound (6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(3,4-dichlorophenyl)methanone is a complex organic molecule characterized by its unique structure, which includes a dithiazinone core and multiple chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(3,4-dichlorophenyl)methanone typically involves multiple steps, starting with the preparation of the dithiazinone core This core can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would typically include steps such as:

    Preparation of the dithiazinone core: This involves the cyclization of precursors in the presence of catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(3,4-dichlorophenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiazinone core to its corresponding thiol or thioether derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

(6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(3,4-dichlorophenyl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(3,4-dichlorophenyl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound can bind and modulate their activity. The pathways involved often depend on the specific application, such as inhibiting an enzyme in a biological pathway or interacting with cellular components to exert antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(3,4-dichlorophenyl)methanone: is unique due to its dithiazinone core and specific arrangement of chlorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H6Cl3NO3S2

Molecular Weight

406.7 g/mol

IUPAC Name

(6-chloro-1,1-dioxo-1λ6,4,2-benzodithiazin-3-yl)-(3,4-dichlorophenyl)methanone

InChI

InChI=1S/C14H6Cl3NO3S2/c15-8-2-4-12-11(6-8)22-14(18-23(12,20)21)13(19)7-1-3-9(16)10(17)5-7/h1-6H

InChI Key

BLWVFDOGVHTGIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=NS(=O)(=O)C3=C(S2)C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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